molecular formula C20H11ClN2O B12610700 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile CAS No. 919290-52-1

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile

Cat. No.: B12610700
CAS No.: 919290-52-1
M. Wt: 330.8 g/mol
InChI Key: WDKUAZZDGCSDKI-UHFFFAOYSA-N
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Description

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chloro-substituted isoquinoline moiety fused with a benzonitrile group, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzonitrile derivative, the compound can be synthesized through a series of reactions involving chlorination, cyclization, and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Scientific Research Applications

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile apart is its specific substitution pattern and the presence of the chloro group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

919290-52-1

Molecular Formula

C20H11ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

3-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzonitrile

InChI

InChI=1S/C20H11ClN2O/c21-15-6-4-13-5-7-16-18(14-3-1-2-12(8-14)10-22)11-23-20(24)19(16)17(13)9-15/h1-9,11H,(H,23,24)

InChI Key

WDKUAZZDGCSDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl)C#N

Origin of Product

United States

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